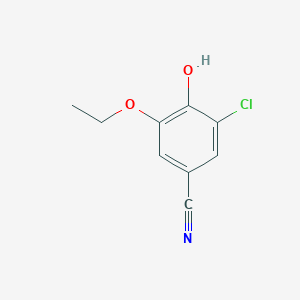

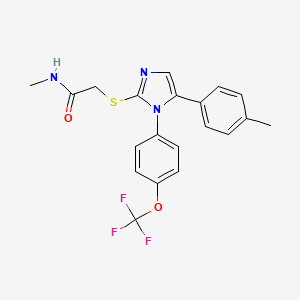

![molecular formula C7H4BrFN2O2S B2712798 6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl fluoride CAS No. 2580222-75-7](/img/structure/B2712798.png)

6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl fluoride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl fluoride is a chemical compound with the CAS Number: 2580222-75-7 . It has a molecular weight of 279.09 . The IUPAC name for this compound is this compound .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H4BrFN2O2S/c8-6-2-1-4-5(14(9,12)13)3-10-7(4)11-6/h1-3H, (H,10,11) . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis

The compound is solid at room temperature .科学的研究の応用

Selective Chemosensors Development

Research has highlighted the use of related compounds in the development of selective chemosensors for fluoride ion detection. Pyreno[2,1-b]pyrrole and its dimeric derivatives, which share structural similarities with 6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl fluoride, demonstrate excellent selectivity and sensitivity for fluoride ions. These chemosensors utilize hydrogen bonding with fluoride ions to provide significant colorimetric and fluorescent changes, advantageous for real-time and on-site applications. Such studies establish a foundation for using this compound in similar applications due to its potential for selective interaction with fluoride ions (Lin et al., 2007).

Novel Drug Discovery and Click Chemistry

Another significant application involves the stereoselective construction of highly functionalized dienyl sulfonyl fluoride warheads. A method utilizing a pyrrolidine-mediated Knoevenagel-type reaction has been developed for the construction of novel α-halo-1,3-dienylsulfonyl fluorides from readily available aldehydes and halomethanesulfonyl fluorides. The resulting α-bromo-1,3-dienylsulfonyl fluorides serve as versatile building blocks in SuFEx click chemistry, enabling the assembly of highly functionalized derivatives for new drug discovery. This research underscores the utility of this compound in synthesizing complex molecules with potential pharmacological applications (Zhang et al., 2020).

Heterocyclic Sulfonyl Fluorides Synthesis

Further applications are seen in the synthesis of heterocyclic sulfonyl fluorides, with a specific focus on the efficient and selective synthesis of pyrazole-4-sulfonamides. This reactivity extends to the rapid access to other heterocyclic sulfonyl fluorides, including pyrimidines and pyridines. Such studies highlight the reagent's versatility in creating sulfonyl fluoride-based compounds, which are of significant interest in medicinal chemistry due to their stability and potential biological activity (Tucker et al., 2015).

Enantioselective Catalysis

Lastly, the fluorous (S) pyrrolidine sulfonamide, which could be structurally related to this compound, acts as an efficient promoter for highly enantioselective aldol reactions. This catalyst can be recovered and reused without significant loss of catalytic activity, illustrating the potential of this compound in green chemistry and sustainable synthesis processes (Zu et al., 2008).

Safety and Hazards

The safety information available indicates that this compound may be harmful if swallowed, may cause skin irritation, serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding release to the environment, wearing protective gloves/eye protection, and rinsing cautiously with water in case of eye contact .

特性

IUPAC Name |

6-bromo-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFN2O2S/c8-6-2-1-4-5(14(9,12)13)3-10-7(4)11-6/h1-3H,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIYFIIPRSYELMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1C(=CN2)S(=O)(=O)F)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-tert-butylphenyl)sulfanyl]-N-(cyanomethyl)-N-phenylacetamide](/img/structure/B2712717.png)

![1,3-dimethyl-5-[3-(trifluoromethyl)benzoyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2712718.png)

![N-((5-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)furan-2-carboxamide](/img/structure/B2712724.png)

![5-Ethoxy-2-[4-(4-methoxyphenyl)-3-(trifluoromethyl)-1,2-oxazol-5-yl]phenol](/img/structure/B2712727.png)

![2,6-dimethoxy-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2712732.png)

![3-(4-cyanophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)propanamide](/img/structure/B2712735.png)